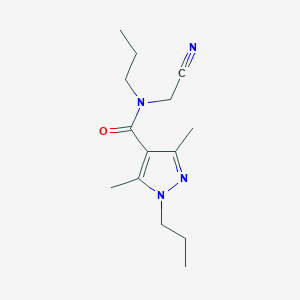
N-(Cyanomethyl)-3,5-dimethyl-N,1-dipropylpyrazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-(Cyanomethyl)-3,5-dimethyl-N,1-dipropylpyrazole-4-carboxamide” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms . The cyanomethyl group (N≡CCH2–) is a type of nitrile group .
Chemical Reactions Analysis
The chemical reactivity of a compound depends on its functional groups. In the case of pyrazole derivatives, they can participate in various chemical reactions. For example, pyridinium ylides, which can be created from pyridinium salts, are used in the synthesis of many significantly important heterocyclic intermediates .Scientific Research Applications
Analgesic and Anti-inflammatory Applications
This compound exhibits properties that make it suitable for use as an analgesic and nonsteroidal anti-inflammatory agent. It can be incorporated into research for developing new pain relief medications that may offer fewer side effects or increased potency compared to existing drugs .
Antidepressant Activity
Research into the antidepressant effects of this compound could lead to the development of novel treatments for depression. Its unique structure may interact with neural pathways differently than current antidepressants, potentially offering new mechanisms of action .
Cardiotonic and Antiarrhythmic Effects
The compound’s potential cardiotonic and antiarrhythmic activities make it a candidate for cardiovascular drug development. It could be used in studies aimed at treating conditions like heart failure or arrhythmias .
Antisecretory Properties
With its antisecretory activity, this compound could be explored for use in treating gastrointestinal disorders. It may help in reducing excessive stomach acid production, which is beneficial for conditions like peptic ulcers .
Antihypertensive and Angiotensin II Receptor Antagonism
The ability to act as an antagonist of angiotensin II receptors suggests that this compound could be used in the development of antihypertensive drugs. It may offer an alternative to current medications for patients with high blood pressure .
Antiviral and Antimicrobial Research
The antiviral and antimicrobial activities of this compound position it as a valuable tool in the fight against infectious diseases. It could be part of studies seeking new treatments for viral infections and antibiotic-resistant bacteria .
Cytotoxicity in Cancer Research
Due to its cytotoxic properties, this compound can be applied in cancer research, particularly in the synthesis of new chemotherapy agents. Its ability to kill cancer cells could be harnessed to develop more effective cancer treatments .
Agricultural Applications
In agriculture, this compound could be used for the treatment of broad-leaved plant shoots or as a rodenticide. Its diverse biological activities might be effective in protecting crops from pests and diseases .
properties
IUPAC Name |
N-(cyanomethyl)-3,5-dimethyl-N,1-dipropylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O/c1-5-8-17(10-7-15)14(19)13-11(3)16-18(9-6-2)12(13)4/h5-6,8-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYGNWJUNEWQQHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=C(C(=N1)C)C(=O)N(CCC)CC#N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

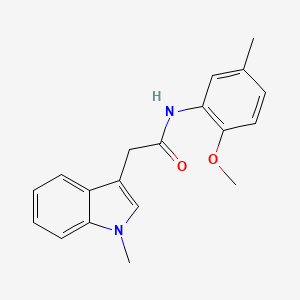

![3-methyl-5-[(4-methylphenyl)sulfamoyl]-N-(2-phenylethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2954359.png)
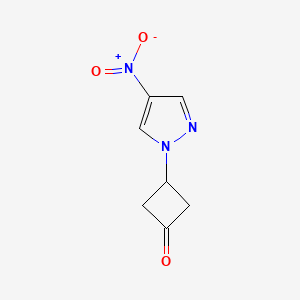
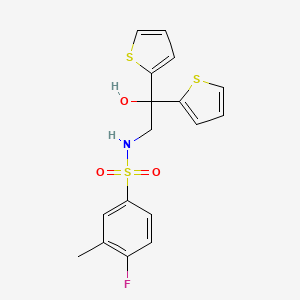
![4-methoxy-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2954364.png)
![N-(1-(4-ethoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B2954366.png)


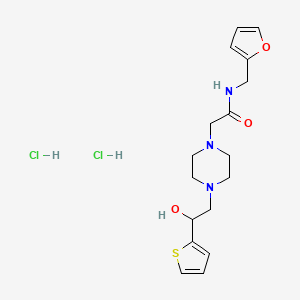
![3-(2-Fluoro-5-methylphenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2954371.png)
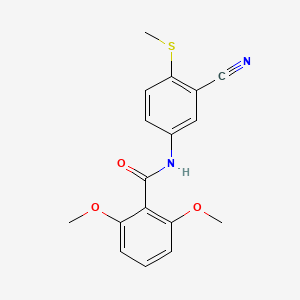

![1-(2-Chlorophenyl)-3-[1-(oxan-4-yl)pyrrolidin-3-yl]urea](/img/structure/B2954378.png)